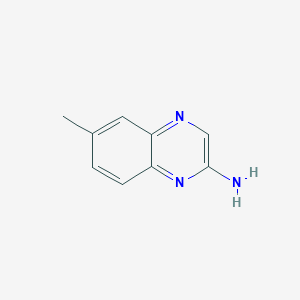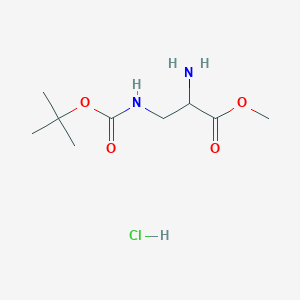
H-Dap(boc)-ome hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Dap(boc)-ome hcl is a compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(boc)-ome hcl typically involves the protection of the amino group using the Boc group. One common method involves the reaction of methyl 2-amino-3-hydroxypropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
H-Dap(boc)-ome hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Methanesulfonyl chloride and cesium acetate are used for Boc group substitution.
Major Products Formed
The major products formed from these reactions include various protected amino acids and amino alcohols, which are valuable intermediates in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
H-Dap(boc)-ome hcl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including peptide-based drugs.
Wirkmechanismus
The mechanism of action of H-Dap(boc)-ome hcl involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2R)-3-amino-2-(tert-butoxycarbonylamino)propanoate hydrochloride
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Uniqueness
H-Dap(boc)-ome hcl is unique due to its specific structure, which includes both a Boc-protected amino group and a methyl ester group. This combination makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the synthesis of a wide range of complex molecules .
Eigenschaften
Molekularformel |
C9H19ClN2O4 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H |
InChI-Schlüssel |
GDJLJNFNXINTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


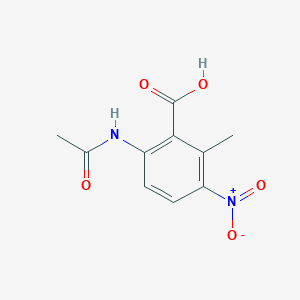
![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)
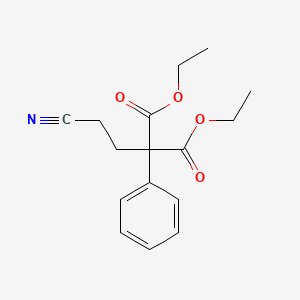
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
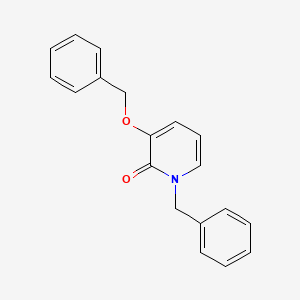
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
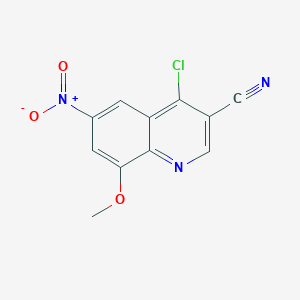
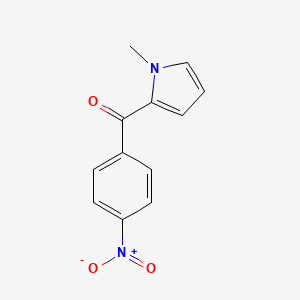
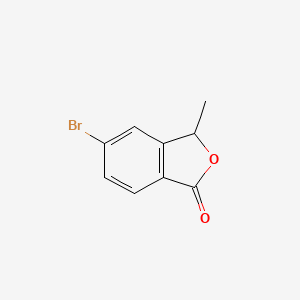
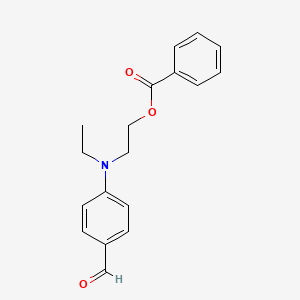

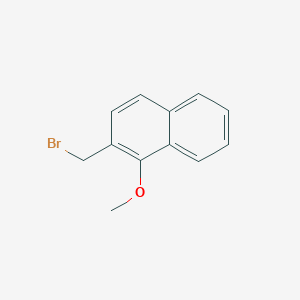
![[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol](/img/structure/B8794221.png)
